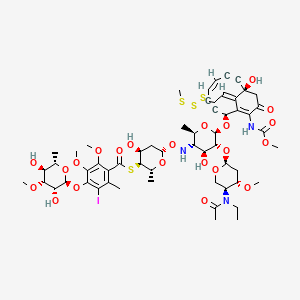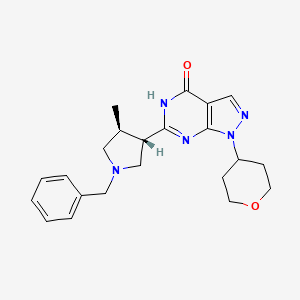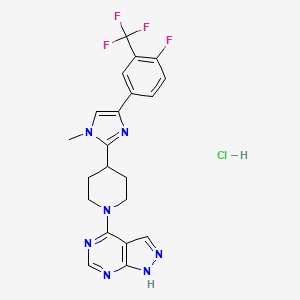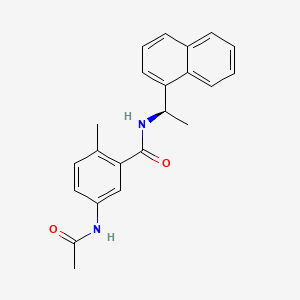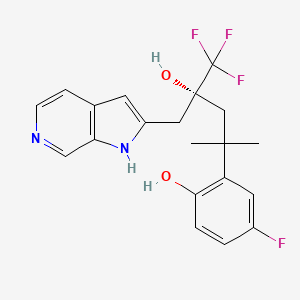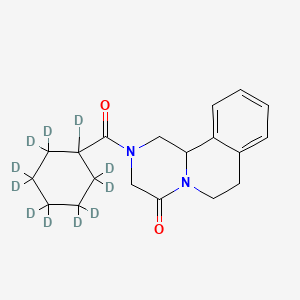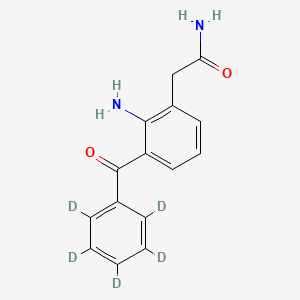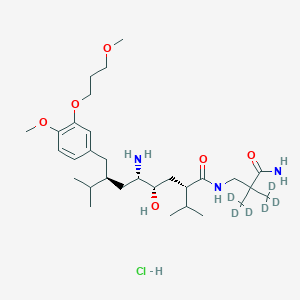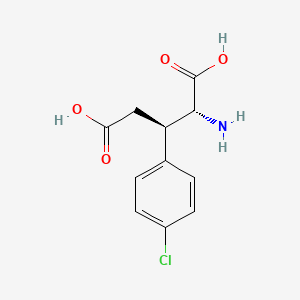
(2R,3S)-beta-p-Chlorophenylglutamic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of beta amino acids, including forms similar to (2R,3S)-beta-p-Chlorophenylglutamic acid, often involves complex stereocontrolled synthetic sequences. For instance, the synthesis of related beta-peptides containing aminoproline and cyclobutane-1-carboxylic acids through enantiodivergent synthetic sequences showcases the intricate methodologies employed in producing such compounds with high stereochemical control (Porter et al., 2002); (Izquierdo et al., 2005).
Molecular Structure Analysis
The molecular structure of beta amino acids, like (2R,3S)-beta-p-Chlorophenylglutamic acid, is characterized by the presence of a beta carbon atom, distinguishing them from alpha amino acids. The structure profoundly influences the compound's chemical behavior and reactivity. For example, the presence of a pyrrolidine-based beta-amino acid in beta-peptides facilitates the formation of a 12-helix in aqueous solutions, as evidenced by circular dichroism and NMR analysis (Porter et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving (2R,3S)-beta-p-Chlorophenylglutamic acid and its analogs often result in the formation of structures with significant rigidity and stability. The stereoselective synthesis and structural study of cyclobutane derivatives illustrate the ability of the cyclobutane ring to act as a structure-promoting unit, leading to the formation of compounds with high rigidity and specific stereochemical configurations (Izquierdo et al., 2005).
Physical Properties Analysis
The physical properties of (2R,3S)-beta-p-Chlorophenylglutamic acid and related compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular configuration. For example, the incorporation of specific beta-amino acids into peptides can affect their solubility and ability to form specific secondary structures in solution (Porter et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of (2R,3S)-beta-p-Chlorophenylglutamic acid, are significantly impacted by the presence of the beta carbon and the specific substituents on the phenyl ring. The synthesis and study of related compounds highlight the importance of stereochemistry in determining the chemical behavior of these amino acids. The ability to undergo specific chemical reactions, such as stereoselective synthesis and the formation of stable helical structures, demonstrates the compound's unique chemical characteristics (Porter et al., 2002); (Izquierdo et al., 2005).
Wissenschaftliche Forschungsanwendungen
Role in Carbapenem Biosynthesis
(2R,3S)-beta-p-Chlorophenylglutamic acid is relevant in the biosynthesis of carbapenem antibiotics. Notably, the compound (3S,5R)-carbapenam-3-carboxylic acid, closely related to (2R,3S)-beta-p-Chlorophenylglutamic acid, is an intermediate in the production of carbapenem antibiotics. Carbapenem synthase (CarC) plays a crucial role in the stereoinversion/desaturation process involved in this biosynthesis pathway (Stapon, Li, & Townsend, 2003).
Microbial Production and Health Applications
The microbial synthesis of (2R,3S)-isocitric acid, which has a structural resemblance to (2R,3S)-beta-p-Chlorophenylglutamic acid, has been studied for its potential in the prevention and treatment of diseases. Research highlights the development of efficient production processes using natural, mutant, and recombinant strains of Yarrowia lipolytica (Kamzolova & Morgunov, 2019).
Analyzing Stereochemistry in Medicinal Chemistry
In medicinal chemistry, understanding the stereochemistry of compounds like (2R,3S)-beta-p-Chlorophenylglutamic acid is crucial. For instance, the stereoconfiguration of vicinal chiral carbons in compounds can significantly influence their pharmacological properties, as seen in the study of beta(3)-adrenoceptor agonists (Tanaka et al., 2003).
Application in Plant Stress Response
The compound's related chlorophenols have been studied for their role in plant stress responses. For example, transgenic Physcomitrella patens, a model plant, expresses stress responses to pollutants like chlorophenols, indicating their impact on plant biology (Saidi et al., 2007).
Environmental Impact Studies
The environmental impact of chlorophenoxyacetic acids, similar in structure to (2R,3S)-beta-p-Chlorophenylglutamic acid, is a subject of study. For instance, research on the photodegradation of the herbicide 2,4-Dichlorophenoxyacetic Acid in the presence of TiO2 and P25/βCD Nano Photocatalysts provides insights into the environmental fate and remediation of these compounds (Safa & Mirzaei, 2020).
Eigenschaften
IUPAC Name |
(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBCPSYEAQEHB-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



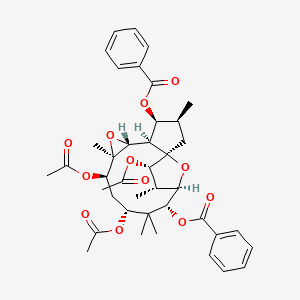


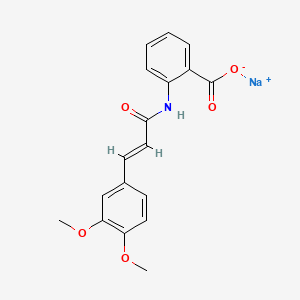
![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)
